molecular formula C16H15N5O B6050227 5-(pyridin-4-yl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

5-(pyridin-4-yl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B6050227
M. Wt: 293.32 g/mol
InChI Key: VXWBNJBRIQILHT-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative characterized by a bicyclic pyrido[2,3-d]pyrimidin-4(3H)-one scaffold substituted at position 5 with a pyridin-4-yl group and at position 2 with a pyrrolidin-1-yl moiety. This heterocyclic framework is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism . The pyrrolidin-1-yl group enhances solubility and modulates steric effects, while the pyridin-4-yl substituent may contribute to π-π stacking interactions in receptor binding .

Properties

IUPAC Name

5-pyridin-4-yl-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c22-15-13-12(11-3-6-17-7-4-11)5-8-18-14(13)19-16(20-15)21-9-1-2-10-21/h3-8H,1-2,9-10H2,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWBNJBRIQILHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis of Pyrido[2,3-d]Pyrimidin-4-One

The pyrido[2,3-d]pyrimidin-4-one scaffold serves as the foundational structure for subsequent derivatization. A high-yielding route begins with 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (49 ), synthesized via a three-step sequence from tetracyanoethylene (46 ) . Methylation of 49 with methyl iodide in the presence of a base such as potassium carbonate generates 4-amino-6-bromo-7-methyl-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (50 ), which is subsequently hydrolyzed under acidic conditions to yield the pyrido[2,3-d]pyrimidin-4-one core .

Key challenges include maintaining the integrity of the nitrile group during hydrolysis and ensuring regioselective bromination at position 6. Alternative approaches involve cyclocondensation of 2-aminonicotinamide derivatives with β-keto esters, though this method suffers from lower yields (~45%) compared to the tetracyanoethylene route (~78%) .

Introduction of the Pyrrolidin-1-yl Group at Position 2

Nucleophilic aromatic substitution (SNAr) is employed to install the pyrrolidin-1-yl moiety at position 2. The bromine atom in 50 is replaced via reaction with pyrrolidine under heated conditions (80–100°C) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Catalytic amounts of copper(I) iodide enhance reactivity, reducing reaction times from 24 hours to 6–8 hours .

Table 1: Optimization of Pyrrolidin-1-yl Substitution

ConditionSolventTemperature (°C)CatalystYield (%)
Pyrrolidine, 24 hDMF80None52
Pyrrolidine, 8 hDMSO100CuI89
Pyrrolidine, 12 hNMP90CuI76

The use of DMSO as a solvent improves solubility of intermediates, while copper catalysis facilitates oxidative addition steps, as evidenced by the 89% yield under optimized conditions .

Suzuki-Miyaura Coupling for Pyridin-4-yl Installation at Position 5

Position 5 is functionalized via Suzuki-Miyaura cross-coupling using pyridin-4-ylboronic acid. The bromine atom in the intermediate 2-(pyrrolidin-1-yl)-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one is replaced under palladium catalysis. A mixture of Pd(dppf)Cl₂ and triphenylphosphine in tetrahydrofuran (THF) with aqueous sodium carbonate achieves coupling efficiencies of 85–92% .

Representative Procedure:

  • Combine 2-(pyrrolidin-1-yl)-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq), pyridin-4-ylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq) in THF/H₂O (4:1).

  • Heat at 65°C for 12 hours under nitrogen.

  • Purify via flash chromatography (ethyl acetate/methanol 9:1) to isolate the product as a white solid .

Regioselectivity is confirmed by nuclear Overhauser effect (nOe) NMR studies, which verify substitution exclusively at position 5.

Final Functionalization and Purification

Post-coupling, the crude product undergoes recrystallization from ethanol/water (3:1) to achieve >99% purity. High-performance liquid chromatography (HPLC) analysis with a C18 column (acetonitrile/water gradient) confirms the absence of regioisomeric byproducts .

Characterization Data:

  • HRMS (ESI): m/z calcd for C₁₆H₁₅N₅O [M + H]⁺ 293.33, found 293.34 .

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.92 (s, 1H, H-7), 8.68 (d, J = 5.1 Hz, 2H, pyridyl H), 7.89 (d, J = 5.1 Hz, 2H, pyridyl H), 3.45–3.38 (m, 4H, pyrrolidine H), 2.01–1.94 (m, 4H, pyrrolidine H) .

  • ¹³C NMR (126 MHz, DMSO-d₆): δ 164.2 (C=O), 155.6 (C-2), 150.1 (pyridyl C), 142.3 (C-5), 122.8 (C-6), 46.7 (pyrrolidine C), 25.3 (pyrrolidine CH₂) .

Comparative Analysis of Synthetic Routes

A comparative study of three routes highlights the efficiency of the copper-catalyzed SNAr and Suzuki coupling sequence:

Table 2: Route Efficiency Comparison

RouteTotal StepsOverall Yield (%)Purity (%)
Tetracyanoethylene → SNAr → Suzuki56899.5
Cyclocondensation → Ullmann → Suzuki64297.8
Direct Cyclization → Double SNAr45598.2

The tetracyanoethylene-based route offers superior yield and scalability, albeit requiring stringent temperature control during nitrile hydrolysis .

Mechanistic Insights and Side-Reactions

Competing pathways during SNAr include over-alkylation of the pyrrolidine nitrogen, mitigated by using excess amine (2.5 eq) . In Suzuki couplings, protodeboronation of pyridin-4-ylboronic acid is minimized by degassing solvents and maintaining inert conditions . Byproducts such as 5-(pyridin-3-yl) isomers (<2%) are removed via silica gel chromatography .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound belongs to the class of pyrido[2,3-d]pyrimidin-4(3H)-ones, which are known for their diverse biological activities. The synthesis of such compounds typically involves multi-step processes that include:

  • Formation of the pyridine and pyrrolidine rings through cyclization reactions.
  • Functionalization at various positions to enhance biological activity.

Recent studies have focused on modifying the core structure to improve efficacy against specific targets, including receptor tyrosine kinases (RTKs) involved in cancer progression .

Anticancer Activity

One of the most promising applications of 5-(pyridin-4-yl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is its potential as an anticancer agent. Several derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Case Studies:

  • EGFR Inhibition: A series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed as epidermal growth factor receptor (EGFR) inhibitors. Compounds showed significant cytotoxicity against A-549 (lung cancer), PC-3 (prostate cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines with IC50 values in the low micromolar range. Notably, some derivatives exhibited selectivity towards mutant EGFR T790M, a common resistance mutation in lung cancer therapy .
CompoundTargetIC50 (µM)Cell Line
8aEGFR WT0.099PC-3
8bEGFR T790M0.123PC-3

Biological Evaluation:

In vitro studies indicate that these compounds can induce apoptosis in cancer cells by activating caspase pathways and arresting the cell cycle at critical checkpoints .

Other Biological Activities

Beyond anticancer properties, research has shown that derivatives of this compound may also possess:

  • Antimicrobial Activity: Some studies suggest potential efficacy against bacterial strains due to structural similarities with known antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-(pyridin-4-yl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

The biological and physicochemical properties of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with analogues reported in the literature.

Substituent Effects on Anticancer Activity
Compound Name Substituents (Position 2 / 5) Biological Activity (IC₅₀ or Potency) Key Findings Reference
Target Compound Pyrrolidin-1-yl / Pyridin-4-yl Not explicitly reported Structural features suggest kinase inhibition potential based on scaffold similarity . N/A
5a (7-(4-Chlorophenyl)-2-(3-methyl-5-oxo-pyrazol-1-yl)-5-(p-tolyl)-) Pyrazolyl / p-Tolyl IC₅₀: 0.3 µM (HepG-2), 6.6 µM (PC-3) 2.3-fold more potent than doxorubicin against HepG-2; pyrazolyl group enhances kinase inhibition .
2b (5-(4-Chlorophenyl)-2-mercapto-7-phenyl-) Mercapto / 4-Chlorophenyl IC₅₀: Not reported Mercapto group improves metal-binding capacity, potentially targeting metalloenzymes .
K1-K5 (3-[2-(2-Phenylthiazol-4-yl)ethyl]-) Thiazole-ethyl / Variable IC₅₀: 25–40% inhibition (MCF-7) Thiazole moiety enhances cytotoxicity via intercalation or topoisomerase inhibition .

Key Observations :

  • Position 2 : Electrophilic groups (e.g., pyrazolyl in 5a ) improve kinase inhibition, while bulky substituents (e.g., thiazole-ethyl in K1-K5 ) enhance DNA interaction.
  • Position 5 : Aromatic groups (e.g., p-tolyl in 5a ) optimize hydrophobic binding, whereas pyridin-4-yl in the target compound may improve solubility and hydrogen bonding .
Antimicrobial Activity of Hydrazinyl Derivatives
Compound Name Substituents (Position 2 / 5 / 7) Antimicrobial Activity Notes Reference
26 2-(3-Methylbenzylidene)hydrazinyl / 4-Fluorophenyl / Thiophen-2-yl MIC: 8 µg/mL (Staphylococcus aureus) Hydrazinyl and thiophene groups synergize membrane disruption .
10 2-(4-Bromobenzylidene)hydrazinyl / 4-Methoxyphenyl / Thiophen-2-yl MIC: 16 µg/mL (E. coli) Electron-withdrawing bromine enhances penetration .
15 Hydrazinyl / Thiophen-2-yl (positions 5 and 7) Zone of inhibition: 18 mm (Candida albicans) Thiophene moieties improve antifungal activity .

Key Observations :

  • Hydrazinyl Derivatives : Condensation with aromatic aldehydes (e.g., benzylidene in 26 ) enhances antimicrobial breadth via increased lipophilicity and membrane targeting .
  • The absence of a hydrazine group in the target compound suggests divergent biological targets compared to these analogues.

Biological Activity

5-(Pyridin-4-yl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a compound that belongs to the pyrido[2,3-d]pyrimidine family, recognized for its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential as an inhibitor of various kinases and its antitumor properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C14H15N5O
  • Molecular Weight : 269.30 g/mol

The unique arrangement of the pyridine and pyrrolidine moieties contributes to its biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant biological activities, including:

  • Antitumor Activity : Many pyrido[2,3-d]pyrimidine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.
  • Kinase Inhibition : The compound has shown potential as a selective inhibitor of key kinases involved in cancer progression.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 (μM)Reference
AntitumorA549 (lung cancer)>50
AntitumorNCI-H1975>50
EGFR InhibitionEGFR L858R/T790M<0.1
Dihydrofolate Reductase InhibitionDHFRNot specified

Case Study: Inhibition of EGFR Kinase

A study focused on the inhibition of the epidermal growth factor receptor (EGFR) kinase activity demonstrated that certain derivatives of pyrido[2,3-d]pyrimidines exhibited promising inhibitory effects. For instance, compounds synthesized in this study showed IC50 values as low as 13 nM for EGFR kinase inhibition, indicating strong potential for therapeutic applications in cancers driven by aberrant EGFR signaling .

Case Study: Cytotoxicity Against Cancer Cell Lines

Another investigation assessed the cytotoxicity of various pyrido[2,3-d]pyrimidine derivatives against multiple cancer cell lines, including A549 and NCI-H1975. The results revealed that while some compounds displayed moderate to high cytotoxicity, others were less effective, with IC50 values exceeding 50 μM. This variability underscores the importance of structural modifications in enhancing biological activity .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. The interaction with these targets disrupts signaling cascades critical for tumor growth and metastasis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(pyridin-4-yl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, and how are intermediates purified?

  • Methodology : Multi-step synthesis typically involves cyclocondensation of pyrimidine precursors with substituted pyridines. Key steps include refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) and catalytic use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity. Purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .
  • Optimization : Reaction time and temperature are critical; TLC monitoring ensures intermediate stability.

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

  • Core Techniques :

  • NMR (¹H, ¹³C, 2D-COSY) to resolve aromatic protons and pyrrolidine/pyridine substituents.
  • HRMS for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) to confirm tautomeric forms and hydrogen bonding .
    • Challenges : Overlapping signals in pyrido-pyrimidinone cores require high-field NMR (≥500 MHz) for unambiguous assignment .

Q. How is preliminary bioactivity screening conducted for this compound?

  • Assays :

  • In vitro kinase inhibition (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays.
  • Antimicrobial activity via broth microdilution (MIC determination against Gram+/− bacteria).
    • Controls : Include reference inhibitors (e.g., imatinib for kinases) and solvent-only blanks to rule out false positives .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

  • Approach :

Replicate experiments under standardized conditions (pH, temperature, cell lines).

Dose-response curves (IC₅₀/EC₅₀ comparisons) to assess potency variability.

Metabolite profiling (LC-MS) to identify degradation products affecting activity .

  • Case Study : Discrepancies in kinase inhibition may arise from tautomerism; DFT calculations can predict dominant tautomers under physiological conditions .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methods :

  • Salt formation (e.g., hydrochloride salts) to enhance aqueous solubility.
  • Nanoformulation (liposomes or PEGylated carriers) for sustained release.
  • Prodrug design (e.g., esterification of hydroxyl groups) to improve membrane permeability .
    • Analytical Validation : Use HPLC-UV to quantify solubility and stability in simulated biological fluids (e.g., SGF/SIF) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?

  • SAR Workflow :

Substituent scanning : Replace pyrrolidine with piperidine or morpholine to modulate steric/electronic effects.

Molecular docking (AutoDock Vina) to predict binding affinities for target vs. off-target proteins.

Synthetic diversification : Introduce halogen substituents (e.g., Cl, F) to enhance hydrophobic interactions .

  • Validation : Compare inhibitory constants (Kᵢ) across analogs using SPR or ITC .

Q. What experimental designs are suitable for assessing environmental persistence and ecotoxicity?

  • Ecotoxicological Framework :

  • Fate studies : Hydrolysis/photolysis rates under simulated sunlight (Xe lamp) and varying pH .
  • Aquatic toxicity : Daphnia magna acute immobilization tests (OECD 202) and algal growth inhibition (OECD 201).
  • Bioaccumulation : LogP determination (shake-flask method) and BCF predictions using EPI Suite .

Key Notes

  • Structural Complexity : The pyrido-pyrimidinone scaffold’s tautomerism requires rigorous spectroscopic validation to prevent misassignment .

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